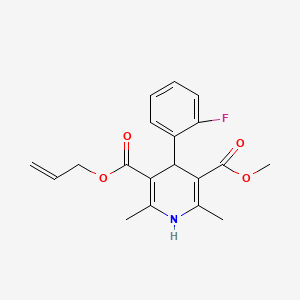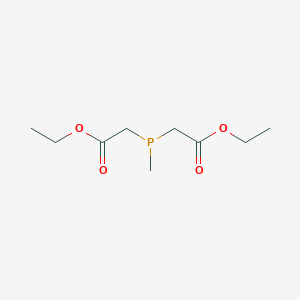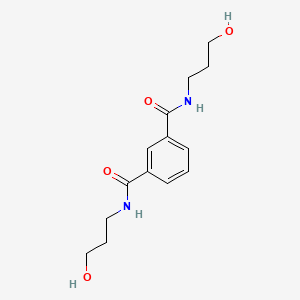
1,2-Benzenedicarboxylic acid, di-2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, di-2-propynyl ester is an organic compound belonging to the class of phthalates. It is a derivative of phthalic acid where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, di-2-propynyl ester can be synthesized through the esterification of phthalic anhydride with propargyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a suitable catalyst and optimized reaction conditions ensures the production of high-purity ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarboxylic acid, di-2-propynyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Propargyl alcohol and phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarboxylic acid, di-2-propynyl ester has
Eigenschaften
CAS-Nummer |
48171-42-2 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
bis(prop-2-ynyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h1-2,5-8H,9-10H2 |
InChI-Schlüssel |
NQXDCRARZBUWHX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


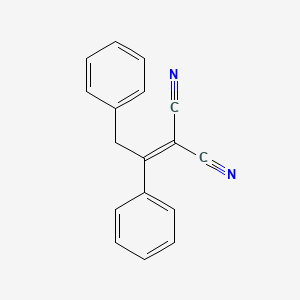
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
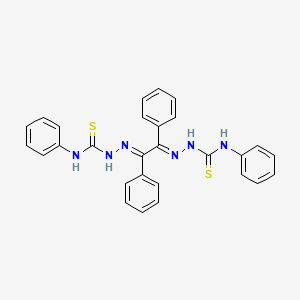

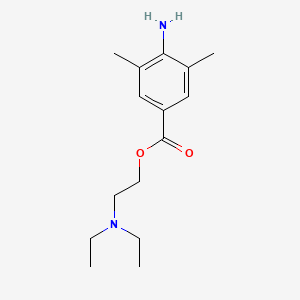
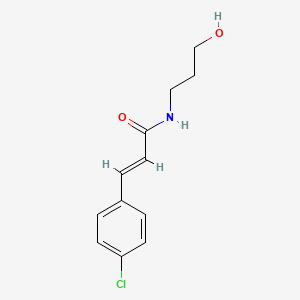
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)


